Ethyl 7-(benzyloxy)-4-hydroxyquinoline-3-carboxylate is a synthetic organic compound that belongs to the quinoline family. This compound features a quinoline core with a benzyloxy group and a carboxylate ester, making it of interest in various scientific applications, particularly in medicinal chemistry and biochemistry. The presence of the hydroxy and benzyloxy substituents enhances its biological activity and solubility properties.
The compound is synthesized through multi-step organic reactions involving the modification of quinoline derivatives. It is commercially available from various chemical suppliers for research purposes.
Ethyl 7-(benzyloxy)-4-hydroxyquinoline-3-carboxylate is classified under:
The synthesis of Ethyl 7-(benzyloxy)-4-hydroxyquinoline-3-carboxylate typically involves several key steps:
The reactions are typically carried out under controlled conditions, including temperature and pH, to optimize yield and purity. Advanced techniques such as chromatography may be employed for purification.
Ethyl 7-(benzyloxy)-4-hydroxyquinoline-3-carboxylate has the following molecular structure:
Ethyl 7-(benzyloxy)-4-hydroxyquinoline-3-carboxylate can participate in various chemical reactions:
These reactions are facilitated by common reagents such as sodium hydroxide for hydrolysis or oxidizing agents like potassium permanganate.
The mechanism of action of Ethyl 7-(benzyloxy)-4-hydroxyquinoline-3-carboxylate primarily involves its interaction with biological targets such as enzymes or receptors.
Ethyl 7-(benzyloxy)-4-hydroxyquinoline-3-carboxylate has several scientific uses:
The quinoline nucleus—a bicyclic heterocycle comprising fused benzene and pyridine rings—serves as a privileged scaffold in drug design due to its versatile bioactivity profile and capacity for structural diversification. Ethyl 7-(benzyloxy)-4-hydroxyquinoline-3-carboxylate (CAS 17825-15-9, C₁₉H₁₇NO₄, MW 323.3 g/mol) exemplifies this significance through its distinct functionalization pattern [3]. The core structural features underpinning its biological relevance include:
Table 1: Key Functional Groups and Their Roles in Ethyl 7-(Benzyloxy)-4-Hydroxyquinoline-3-Carboxylate
Position | Functional Group | Role in Bioactivity |
---|---|---|
3 | Ethyl Ester | Modulates lipophilicity; serves as a hydrolyzable prodrug moiety |
4 | Hydroxy Group | Enables tautomerization and hydrogen bonding with biological targets |
7 | Benzyloxy Ether | Enhances membrane permeability; provides steric bulk for target selectivity |
Quinoline derivatives exhibit broad-spectrum pharmacological properties, including antimicrobial, anticancer, antiviral, and central nervous system (CNS)-targeting activities. The 4-hydroxyquinoline-3-carboxylate substructure specifically contributes to PDE5 inhibition—a mechanism leveraged in Alzheimer’s disease therapeutics—by mimicking cGMP’s binding interactions [4] [6].
The medicinal exploration of quinoline derivatives originated with natural alkaloids like quinine (isolated in 1820), which established the scaffold’s antimalarial potential [6] [10]. Synthetic modifications accelerated in the mid-20th century, driven by the need for structurally diverse chemotherapeutics:
Table 2: Evolution of 4-Hydroxyquinoline-3-carboxylate Scaffolds in Medicinal Chemistry
Era | Key Derivatives | Therapeutic Application | Structural Advancements |
---|---|---|---|
1820–1950 | Quinine, Quinimax | Antimalarial | Natural product isolation |
1950–1980 | 7,8-Dichloro-4-hydroxyquinoline-3-carboxylate | Coccidiostat | Halogenation for enhanced bioactivity |
1980–2000 | Fluoroquinolones (e.g., Ciprofloxacin) | Antibacterial | C6-fluorination for DNA gyrase inhibition |
2000–Present | C7-Benzyloxy/Cyano-substituted carboxylates | PDE5 inhibitors for Alzheimer’s disease | CNS-targeted substituents; nanomolar potency |
This evolution highlights a strategic shift from natural product analogs to rationally designed derivatives with optimized target selectivity and pharmacokinetic properties.
The pharmacological profile of ethyl 7-(benzyloxy)-4-hydroxyquinoline-3-carboxylate is profoundly influenced by its C7-benzyloxy and C3-ethyl ester substituents, which synergistically modulate target engagement, selectivity, and bioavailability:
Metabolic Stability: Benzyl ethers resist hydrolytic cleavage better than alkyl ethers, prolonging half-life in vivo. However, they remain susceptible to oxidative metabolism via cytochrome P450 [7].
C3-Ethyl Ester Group:
Table 3: Impact of Substituents on Bioactivity of Quinoline-3-carboxylates
Substituent | Property Modulated | Effect on Bioactivity | Example Comparison |
---|---|---|---|
C7-H | Baseline activity | Limited membrane permeability; low target affinity | 4-Hydroxyquinoline-3-carboxylic acid (weak PDE5 inhibition) |
C7-Benzyloxy | Lipophilicity; steric bulk | 1256-fold selectivity for PDE5 over PDE6; enhanced CNS penetration [4] | Compound 7a (IC₅₀ = 0.27 nM for PDE5) [4] |
C3-Carboxylic Acid | Solubility; target affinity | Improved HBV inhibition (IC₅₀ = 2.6–3.5 μM) but poor oral absorption | Ethyl 6-hydroxyquinoline-3-carboxylate analogs |
C3-Ethyl Ester | Prodrug delivery | Balanced log P (experimental ~2.5); hydrolyzed in vivo to active acid | Ethyl 7,8-dichloro-4-hydroxyquinoline-3-carboxylate [7] |
The strategic incorporation of these substituents demonstrates how rational modification of the quinoline scaffold tailors interactions with discrete biological targets—from PDE enzymes to viral polymerases—while optimizing drug-like properties. Future developments will likely exploit this versatility for new therapeutic applications beyond infectious and neurodegenerative diseases.
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7